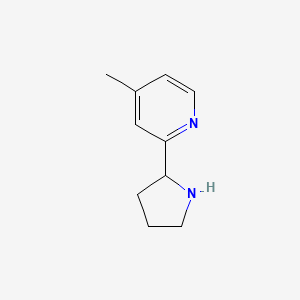

4-Methyl-2-(pyrrolidin-2-yl)pyridine

Description

4-Methyl-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a pyrrolidine moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and catalysis. Pyrrolidine, a five-membered nitrogen-containing ring, enhances solubility and enables hydrogen bonding, while the methyl group modulates lipophilicity and metabolic stability.

Properties

CAS No. |

23894-38-4 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-methyl-2-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C10H14N2/c1-8-4-6-12-10(7-8)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3 |

InChI Key |

MURMVNJZNRNCKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on 2-Halopyridines with Pyrrolidine

One common approach is the substitution of a 2-halopyridine derivative bearing a 4-methyl substituent with pyrrolidine. This involves:

- Starting from 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine.

- Reacting with pyrrolidine under conditions favoring nucleophilic aromatic substitution (SNAr), often in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Heating the reaction mixture to promote substitution at the 2-position.

This method provides the 4-methyl-2-(pyrrolidin-1-yl)pyridine, which is structurally related but differs in the nitrogen position of the pyrrolidine ring attachment (N-1 vs. C-2). However, it serves as a useful synthetic precursor or analogue.

Construction of the Pyrrolidine Ring via Cyclization

For the specific 2-(pyrrolidin-2-yl) substitution, the pyrrolidine ring can be constructed via intramolecular cyclization strategies. This involves:

- Preparing a 2-substituted pyridine precursor bearing an appropriate side chain with a terminal amine or protected amine.

- Using reductive amination or cyclization protocols to close the pyrrolidine ring at the 2-position.

For example, a 2-(2-haloalkyl)pyridine derivative with a 4-methyl group can be reacted with ammonia or an amine source, followed by intramolecular cyclization to form the pyrrolidine ring.

Catalytic Reduction and Functional Group Transformations

Literature on related compounds indicates catalytic hydrogenation or reduction steps can be employed to modify intermediates toward the desired pyrrolidinyl substitution on the pyridine ring. For example:

- Catalytic reduction of nitrile or imine intermediates on substituted pyridines using palladium catalysts partially deactivated by iron compounds has been reported to afford substituted piperazine or pyrrolidine derivatives.

- Reaction conditions typically involve aqueous acid media, temperatures ranging from 35 to 80 degrees Celsius, and controlled hydrogen pressure (1 to 10 atmospheres).

- Purification of products is achieved by recrystallization from solvents such as toluene, methanol, or heptane, or by silica gel chromatography.

Friedel-Crafts Acylation and Subsequent Pyrrolidine Ring Formation

Though more common in related ketone derivatives, Friedel-Crafts acylation can be used to introduce acyl groups on the aromatic ring, which can then be converted via α-bromination and reaction with pyrrolidine to form pyrrolidinyl-substituted compounds. This method is well documented for analogues like 1-(4-methylphenyl)-2-pyrrolidinyl pentan-1-one but can inspire routes for pyridine derivatives.

Data Table: Summary of Preparation Conditions and Yields

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloro-4-methylpyridine | Pyrrolidine, DMF, heat | Moderate | Provides N-1 substituted pyrrolidinyl pyridine |

| Cyclization via reductive amination | 2-(2-haloalkyl)-4-methylpyridine | Amine source, reductive conditions (Pd catalyst, H2) | High | Forms C-2 pyrrolidinyl ring |

| Catalytic reduction | 2-(4-methyl-2-phenyl)piperazine derivatives | Pd catalyst partially deactivated with Fe, aqueous acid, 35-80 °C, H2 pressure | High | Adapted from related piperazine synthesis |

| Friedel-Crafts acylation + pyrrolidine substitution | 4-methyl-substituted aromatic ketones | Valeroyl chloride, AlCl3, bromination, pyrrolidine | High | More common for phenyl derivatives, adaptable |

Research Discoveries and Perspectives

- The use of partially deactivated palladium catalysts (with iron sulfate) for selective reduction has improved yields and selectivity in the synthesis of nitrogen heterocycles on pyridine rings, as shown in patent WO2007055423A1. This method allows for mild reaction conditions and efficient purification.

- Radical alkylation methods for pyridines have been developed but are more suited for functionalization rather than direct pyrrolidine ring formation.

- The synthesis of pyrrolidinyl-substituted aromatic ketones via bromination and nucleophilic substitution with pyrrolidine provides a versatile platform for analog development, with high stereochemical purity achievable through resolution techniques.

- The stereochemistry of the pyrrolidine substituent is crucial for biological activity, and synthetic routes that allow for enantiomeric resolution are valuable for producing optically pure compounds.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated pyrrolidine derivatives .

Scientific Research Applications

4-Methyl-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | LogP | H-Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|

| 4-Methyl-2-(pyrrolidin-2-yl)pyridine | 162.23 | 1.8 | 2 | 24.7 |

| 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine | 200.64 | 2.5 | 3 | 29.3 |

| (R)-2-(Pyrrolidin-2-yl)pyridine | 148.2 | 1.2 | 2 | 24.7 |

| 4-Methyl-2-(trifluoromethyl)pyridine | 161.12 | 2.4 | 1 | 12.9 |

Notes:

Q & A

Q. What are the common synthetic routes for 4-Methyl-2-(pyrrolidin-2-yl)pyridine, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the pyrrolidine moiety to the pyridine core. Key steps include:

- Palladium-catalyzed coupling: A pyridine halide (e.g., 2-chloro-4-methylpyridine) reacts with a pyrrolidine boronic ester under Pd(PPh₃)₄ catalysis in a solvent like DMF or toluene at 80–100°C .

- Protection/deprotection strategies: The pyrrolidine nitrogen may require protection (e.g., Boc or Fmoc groups) to prevent side reactions, followed by acidic or basic deprotection post-coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product.

Critical Conditions:

- Catalyst loading (1–5 mol% Pd), inert atmosphere (N₂/Ar).

- Reaction monitoring via TLC or HPLC to optimize yield (typically 50–75%) .

Q. How is the structural characterization of 4-Methyl-2-(pyrrolidin-2-yl)pyridine performed?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis: Confirms purity (>95%) by matching calculated and observed C, H, N values .

Advanced Research Questions

Q. What strategies optimize the yield and enantiomeric purity of 4-Methyl-2-(pyrrolidin-2-yl)pyridine in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts: Use of chiral ligands (e.g., BINAP or Josiphos) in Pd-catalyzed couplings to induce stereoselectivity at the pyrrolidine ring .

- Kinetic Resolution: Enzymatic resolution (e.g., lipases) or chiral stationary phases in HPLC for enantiomer separation .

- Reaction Solvent Screening: Polar aprotic solvents (e.g., THF or DMSO) enhance stereochemical control compared to non-polar alternatives .

Data Contradictions:

Q. How do structural modifications at the pyrrolidine ring affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Substituent Effects: Fluorination at the pyrrolidine 4-position (e.g., 4-fluoro analogs) increases metabolic stability but may reduce binding affinity to neurological targets .

- Ring Expansion: Replacing pyrrolidine with piperidine alters conformational flexibility, impacting antimicrobial activity .

Biological Assays:

Q. Table 1: Comparative Biological Activity of Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Methyl-2-(pyrrolidin-2-yl) | AChE | 12.3 | |

| 4-Fluoro-pyrrolidine analog | CYP3A4 | 45.8 | |

| Piperidine analog | E. coli | MIC: 8.2 |

Q. What computational methods predict the binding modes of 4-Methyl-2-(pyrrolidin-2-yl)pyridine to biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., AChE or kinase domains). Key steps:

- Protein structure preparation (PDB: 4EY7 for AChE).

- Ligand parameterization using GAFF force fields.

- Binding energy scoring (ΔG < -8 kcal/mol suggests strong binding) .

- MD Simulations: GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .

Contradictions:

- Docking may overestimate affinity compared to experimental IC₅₀ values due to solvation effects .

Q. How are spectroscopic and chromatographic methods validated for quality control?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.